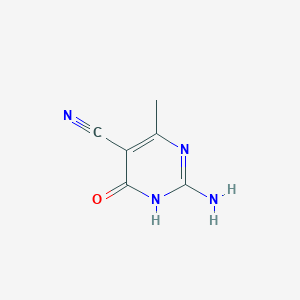

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Description

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a dihydropyrimidine core substituted with amino (-NH₂), methyl (-CH₃), oxo (=O), and cyano (-CN) groups. Its molecular formula is C₆H₆N₄O, with a molecular weight of 166.15 g/mol. This compound is synthesized via the Biginelli condensation reaction, a widely used method for constructing pyrimidine scaffolds . Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.

Propriétés

IUPAC Name |

2-amino-4-methyl-6-oxo-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O/c1-3-4(2-7)5(11)10-6(8)9-3/h1H3,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTDONYNJZRYIJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of ethyl cyanoacetate with acetamidine hydrochloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Applications De Recherche Scientifique

2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a building block in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.

Biology: The compound is studied for its interactions with biological macromolecules and its potential as an enzyme inhibitor.

Materials Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their function .

Comparaison Avec Des Composés Similaires

Substituent Effects :

- Electron-withdrawing groups (e.g., -CN, -S-CH₂C₆H₅) increase electrophilicity, enhancing interactions with biological targets.

- Aryl groups (e.g., 4-methoxyphenyl) improve π-π stacking in crystal lattices, affecting solubility .

- Bulkier substituents (e.g., isobutyl) reduce aqueous solubility but improve membrane permeability .

Trends :

Antibacterial Activity

Antiviral Activity

| Compound | Target Virus/Protein | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-(4-Chlorophenyl)-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | SARS-CoV-2 3CL protease | 6.1 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-4-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and its derivatives?

- Methodology : The compound is typically synthesized via condensation reactions between aromatic aldehydes, ethyl cyanoacetate, and thiourea in absolute ethanol under reflux. Acetylation (using acetic anhydride) and formylation (via Vilsmeier-Haack reagent) are common post-synthetic modifications to introduce functional groups like β-chloroenaldehyde moieties, which serve as intermediates for heterocyclic systems .

- Key steps : Reaction monitoring via TLC, purification through silica gel column chromatography, and crystallization from ethanol/water mixtures.

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

- Primary methods :

- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1650 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent positions and hydrogen bonding (e.g., NH₂ protons at δ 6.5–7.5 ppm, pyrimidine ring carbons at δ 150–170 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., HRMS with <2 ppm error) .

Q. How is the antimicrobial activity of derivatives evaluated in preliminary studies?

- Protocol : Use agar diffusion or microdilution assays against bacterial strains (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC (Minimum Inhibitory Concentration) values are determined, often ranging from 12.5–50 µg/mL for active derivatives .

- Controls : Include standard antibiotics (e.g., ampicillin) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can molecular docking be utilized to predict the anticancer potential of derivatives?

- Workflow :

Target selection : Focus on proteins like CDK4 (cyclin-dependent kinase 4) or SecA (bacterial secretion ATPase) .

Docking software : Use AutoDock Vina or Schrödinger Suite with optimized parameters (e.g., grid box size: 20 ų, exhaustiveness: 8) .

Validation : Compare binding energies (ΔG ≤ -8 kcal/mol) and hydrogen-bonding interactions with co-crystallized ligands (e.g., ATP for CDK4) .

- Case study : Derivatives with 4-methoxyphenyl substituents show stronger CDK4 binding due to hydrophobic interactions .

Q. What strategies resolve discrepancies between in vitro bioactivity and computational predictions?

- Root causes :

- Solubility issues : Poor DMSO solubility may mask activity; use surfactants (e.g., Tween-80) or alternative solvents .

- Assay variability : Standardize protocols (e.g., CLSI guidelines) and repeat assays with fresh batches .

Q. Which crystallographic techniques are critical for validating the 3D structure of derivatives?

- Tools :

- X-ray diffraction : Use Bruker D8 Venture with Cu Kα radiation (λ = 1.54184 Å). Refinement via SHELXL (R-factor ≤ 0.05) .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···O bonds) stabilizing crystal packing .

Q. How are structure-activity relationship (SAR) studies designed to optimize bioactivity?

- Approach :

Substituent variation : Modify positions 2 (e.g., alkylthio, piperidinyl) and 4 (e.g., aryl, heteroaryl) to alter hydrophobicity/electron density .

Bioisosteric replacement : Replace –CN with –CF₃ or –NO₂ to enhance antimicrobial potency .

Pharmacophore mapping : Identify critical features (e.g., H-bond acceptors at position 6) using Schrödinger Phase .

Q. How can solubility challenges in NMR characterization be addressed?

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.